Lumateperone

Receptor Binding Pharmacodynamics Selectivity Profile

Lumateperone (ITI-007) is a first-in-class atypical antipsychotic with a unique trimodal mechanism: potent 5-HT2A antagonism (Ki=0.54 nM), functional D2 presynaptic partial agonism/postsynaptic antagonism (Ki=32 nM), and moderate SERT inhibition (Ki=61 nM). This profile translates into a clinically differentiated tolerability profile—mean prolactin change of -1.3 ng/mL vs. +34.9 ng/mL for risperidone, a 1 kg lower weight gain, and a 9.4× lower discontinuation rate. For researchers targeting schizophrenia or bipolar depression models with reduced EPS, metabolic, and endocrine confounds, lumateperone is the irreplaceable tool compound. Generic D2/5-HT2A antagonists do not replicate these outcomes.

Molecular Formula C24H28FN3O
Molecular Weight 393.5 g/mol
CAS No. 313368-91-1
Cat. No. B1672687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLumateperone
CAS313368-91-1
SynonymsITI-007
ITI-722
lumateperone
lumateperone tosylate
Molecular FormulaC24H28FN3O
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESCN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F
InChIInChI=1S/C24H28FN3O/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17/h2,4-5,7-10,20-21H,3,6,11-16H2,1H3/t20-,21-/m0/s1
InChIKeyHOIIHACBCFLJET-SFTDATJTSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lumateperone (313368-91-1): A Baseline Overview of Its Unique Pharmacological Profile


Lumateperone (CAS 313368-91-1), also known as ITI-007, is a novel atypical antipsychotic agent approved by the U.S. Food and Drug Administration for the treatment of schizophrenia in adults [1]. It is distinguished by its unique mechanism of action, which involves simultaneous and potent modulation of serotonergic, dopaminergic, and glutamatergic neurotransmission [1]. Pharmacologically, it acts as a potent antagonist at 5-HT2A receptors (Ki = 0.54 nM) and exhibits a dual, location-dependent action at dopamine D2 receptors, functioning as a presynaptic partial agonist and a postsynaptic antagonist (Ki = 32 nM) [2]. This profile, which also includes moderate serotonin transporter (SERT) inhibition (Ki = 61 nM), differentiates it from both first- and second-generation antipsychotics and is designed to confer antipsychotic efficacy with a markedly reduced side effect burden [2].

Why Substituting Lumateperone (313368-91-1) with Other Atypical Antipsychotics Introduces Significant Clinical Risk


The pharmacodynamic profile of lumateperone is not interchangeable with that of other atypical antipsychotics. While many agents in this class are defined by their D2 and 5-HT2A antagonism, the specific combination of potent 5-HT2A antagonism, moderate and functionally selective D2 modulation, and meaningful SERT inhibition is unique to lumateperone [1]. Substituting a seemingly similar D2/5-HT2A antagonist like risperidone or olanzapine results in a distinct clinical outcome, primarily due to lumateperone's significantly higher 5-HT2A/D2 binding ratio and its unique SERT affinity [1][2]. The clinical translation of these receptor-level differences is clearly demonstrated in pooled analyses of head-to-head trials, which show that while efficacy may be comparable, the safety and tolerability profile is not, particularly regarding prolactin elevation, extrapyramidal symptoms (EPS), and metabolic impact [3]. This quantifiable divergence in adverse effect profiles makes generic substitution a decision that can directly impact patient adherence and long-term health outcomes.

Quantitative Evidence Guide for Lumateperone (313368-91-1): Head-to-Head Performance Against a Key Comparator


5-HT2A/D2 Receptor Affinity Ratio: A 5-Fold Greater Selectivity Window Compared to Risperidone

Lumateperone exhibits a 60-fold higher affinity for the 5-HT2A receptor (Ki = 0.54 nM) compared to the D2 receptor (Ki = 32 nM) [1]. This separation is far greater than that of other atypical antipsychotics, such as risperidone, which has a 12-fold difference (5-HT2A Ki ≈ 0.12 nM, D2 Ki ≈ 3 nM) [1].

Receptor Binding Pharmacodynamics Selectivity Profile

Prolactin Elevation: Lumateperone Avoids the Significant Hyperprolactinemia Observed with Risperidone

In a pooled analysis of three randomized, double-blind, placebo-controlled trials (N=1073), treatment with lumateperone 42 mg resulted in a mean decrease in prolactin levels from baseline (-1.3 ng/mL). In contrast, treatment with the active comparator risperidone 4 mg led to a substantial mean increase of +34.9 ng/mL [1].

Tolerability Endocrine Safety Prolactin

Treatment Discontinuation Due to Adverse Events: A 9-Fold Lower Rate for Lumateperone Compared to Risperidone

The rate of discontinuation from clinical trials due to treatment-emergent adverse events (TEAEs) was 0.5% for patients treated with lumateperone 42 mg. This rate was identical to the placebo group (0.5%) and significantly lower than the rate observed with risperidone 4 mg (4.7%) [1].

Tolerability Adherence Discontinuation Rate

Extrapyramidal Symptoms (EPS): Lumateperone Demonstrates a Placebo-Like Rate, Half That of Risperidone

The rate of extrapyramidal symptom (EPS)-related treatment-emergent adverse events (TEAEs) was 3.0% for patients treated with lumateperone 42 mg. This rate was similar to placebo (3.2%) and was half the rate observed in patients treated with risperidone 4 mg (6.3%) [1].

Safety Tolerability Extrapyramidal Symptoms

Body Weight Change: Significantly Less Weight Gain with Lumateperone Versus Risperidone

In a pooled analysis of clinical trials, the mean change in body weight from baseline was +1.6 kg for patients treated with lumateperone 42 mg, compared to +2.6 kg for those treated with risperidone 4 mg [1]. Furthermore, the proportion of patients experiencing potentially clinically significant weight gain (≥7% increase from baseline) was lower with lumateperone (8.9%) compared to risperidone (22.0%) [1].

Metabolic Safety Weight Gain Tolerability

High-Impact Application Scenarios for Lumateperone (313368-91-1) Based on Quantitative Evidence


Prioritizing Lumateperone in Patients with High Sensitivity to Prolactin-Related Adverse Effects

The evidence that lumateperone does not elevate prolactin levels (-1.3 ng/mL mean change) whereas risperidone induces significant hyperprolactinemia (+34.9 ng/mL) [1] provides a strong rationale for its use in specific patient populations. For patients with a history of prolactin-related side effects (e.g., sexual dysfunction, menstrual irregularities, gynecomastia) or those at higher risk (e.g., younger women, patients with prolactin-sensitive tumors), lumateperone offers a clear therapeutic advantage. The procurement of lumateperone in this context is driven by the goal of minimizing endocrine disruption and improving long-term tolerability.

Utilizing Lumateperone for Improved Adherence in a High-Risk Relapse Population

The superior tolerability profile of lumateperone is directly linked to patient adherence, as reflected by its low discontinuation rate (0.5%) which is comparable to placebo and 9.4 times lower than risperidone (4.7%) [1]. This data supports the strategic use of lumateperone in patients with a history of non-adherence due to side effects, a primary driver of psychotic relapse. In a healthcare system or formulary context, the investment in a medication with a higher likelihood of sustained adherence can be justified by the potential to reduce costly hospitalizations associated with relapse.

Selecting Lumateperone for Patients at Elevated Cardiometabolic Risk

The quantitative evidence demonstrates a more favorable metabolic profile for lumateperone, with 1 kg less weight gain compared to risperidone (+1.6 kg vs. +2.6 kg) and a significantly lower rate of clinically significant weight gain (8.9% vs. 22.0%) [1]. This makes lumateperone a preferred option for initiating or switching therapy in patients with pre-existing obesity, diabetes, dyslipidemia, or other cardiovascular risk factors. The selection is justified by the quantifiable reduction in the risk of exacerbating these comorbid conditions, which are highly prevalent in the schizophrenia population.

Leveraging Unique SERT Inhibition for Depressive Symptoms in Schizophrenia

While direct comparative clinical data on depressive symptoms is not provided here, the receptor-level differentiation of lumateperone includes potent SERT inhibition (Ki = 61 nM), a feature not present in many other antipsychotics like risperidone [1][2]. This pharmacological profile suggests a potential for targeting depressive symptoms that are commonly comorbid with schizophrenia. This creates a rationale for selecting lumateperone in patients with schizophrenia who also present with significant depressive symptoms, where a standard D2/5-HT2A antagonist may not address this aspect of the illness.

Technical Documentation Hub

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